GKI-1 vs. GRI-4: Direct Comparison of AGC Kinase Selectivity Profiles
In direct head-to-head kinase selectivity profiling, GKI-1 demonstrates a distinct selectivity fingerprint compared to the related AGC kinase inhibitor GRI-4. Both compounds were evaluated against PKA, ROCK1, and CDK2 using the Kinase-Glo Max and immunoprecipitation kinase assays under identical experimental conditions [1]. GKI-1 exhibits approximately 1,850-fold weaker inhibition of PKA (IC₅₀ > 40 μM) compared to GRI-4 (IC₅₀ = 21.6 ± 5.3 μM), while maintaining comparable ROCK1 inhibition (GKI-1: 11.3 ± 3.4 μM; GRI-4: 21.6 ± 5.3 μM). Notably, GKI-1 shows no detectable CDK2 inhibition at concentrations up to 100 μM, whereas GRI-4 potently inhibits CDK2 with an IC₅₀ of 0.089 ± 0.003 μM [2]. This differential CDK2 activity is critical: CDK2 is a central cell cycle regulator whose inhibition confounds mitotic phenotype interpretation, making GKI-1 the cleaner tool for GWL-specific interrogation.
| Evidence Dimension | Kinase inhibition potency (IC₅₀) across AGC kinase panel |
|---|---|
| Target Compound Data | GKI-1: PKA >40 μM; ROCK1 11.3 ± 3.4 μM; CDK2 >100 μM |
| Comparator Or Baseline | GRI-4: PKA 21.6 ± 5.3 μM; ROCK1 21.6 ± 5.3 μM; CDK2 0.089 ± 0.003 μM |
| Quantified Difference | CDK2: GKI-1 shows no inhibition (>100 μM) vs. GRI-4 IC₅₀ = 0.089 μM (>1,120-fold difference); PKA: GKI-1 IC₅₀ >40 μM vs. GRI-4 21.6 μM (>1.85-fold difference) |
| Conditions | Kinase-Glo Max assay and immunoprecipitation kinase assays |
Why This Matters
GKI-1's lack of CDK2 inhibition (>100 μM) compared to GRI-4's potent CDK2 activity (IC₅₀ = 0.089 μM) prevents confounding cell cycle effects unrelated to GWL, enabling cleaner interpretation of mitotic phenotypes.
- [1] Ocasio CA, Rajasekaran MB, Walker S, et al. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct. Oncotarget. 2016;7(44):71182-71197. View Source
- [2] Ocasio CA, Rajasekaran MB, Walker S, et al. Table 2: Specificity profile of GKI-1, AT13148, and GRI-4 against PKA, ROCK1, and CDK2. Oncotarget. 2016;7(44):71182-71197. View Source
